molecular formula C8H6Cl2O2 B13973109 Phenyl dichloroacetate CAS No. 10565-20-5

Phenyl dichloroacetate

Cat. No.: B13973109
CAS No.: 10565-20-5
M. Wt: 205.03 g/mol
InChI Key: FALZSEYHTLDSIT-UHFFFAOYSA-N
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Description

Phenyl dichloroacetate is an organic compound that belongs to the class of esters It is derived from dichloroacetic acid and phenol

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and dehydrating agents is crucial to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl dichloroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Dichloroacetic acid and phenol.

    Substitution: Various substituted phenyl dichloroacetates depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenyl dichloroacetate primarily involves the release of dichloroacetate upon metabolic conversion. Dichloroacetate inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This shift in metabolic pathways results in increased oxidative phosphorylation and reduced glycolysis, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester linkage and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to release dichloroacetate upon metabolic conversion makes it a valuable compound in medicinal chemistry for targeting metabolic pathways in cancer cells .

Properties

CAS No.

10565-20-5

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

phenyl 2,2-dichloroacetate

InChI

InChI=1S/C8H6Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5,7H

InChI Key

FALZSEYHTLDSIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(Cl)Cl

Origin of Product

United States

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